Cas no 2229653-28-3 (tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate)

tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate
- 2229653-28-3
- EN300-1889885
-
- インチ: 1S/C14H25NO3/c1-7-8-9-10-14(5,11-16)15(6)12(17)18-13(2,3)4/h9-11H,7-8H2,1-6H3/b10-9+
- InChIKey: UZYBSICHVGFDNC-MDZDMXLPSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)/C=C/CCC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 255.18344366g/mol
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889885-0.25g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1889885-10g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1889885-0.1g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1889885-2.5g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1889885-5.0g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1889885-10.0g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1889885-0.05g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1889885-1g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1889885-0.5g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1889885-1.0g |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate |
2229653-28-3 | 1g |
$1299.0 | 2023-06-01 |
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate 関連文献
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1. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229653-28-3 and Product Name: tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate
The compound with the CAS number 2229653-28-3 and the product name tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical research. The intricate arrangement of functional groups within its framework suggests a versatile reactivity that could be leveraged in various synthetic pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate derivatives as pharmacological agents. The tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate structure combines a tert-butyl group with a methyl-substituted enone moiety, forming a carbamate linkage. This configuration not only enhances the compound's solubility in organic solvents but also provides a stable scaffold for further chemical modifications. Such properties make it an attractive candidate for use in medicinal chemistry and synthetic organic chemistry.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The presence of the 2-methyl-1-oxohept-3-en-2-yl group introduces a reactive site that can be selectively modified through various chemical reactions, such as nucleophilic addition or condensation reactions. These reactions are fundamental to the construction of larger, more intricate molecular architectures, which are often required for the development of new therapeutic agents.
Recent studies have highlighted the importance of carbamate derivatives in drug discovery. Carbamates are known for their ability to act as bioisosteres, replacing other functional groups while maintaining or even enhancing biological activity. The tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate compound exemplifies this concept by incorporating a tert-butyl group, which can improve metabolic stability and binding affinity to biological targets. This feature is particularly valuable in the design of drugs that require prolonged half-lives or enhanced target specificity.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, may be employed to achieve the desired structural features. These techniques not only enhance efficiency but also allow for greater customization of the final product, enabling researchers to fine-tune its properties for specific applications.
In the realm of medicinal chemistry, the tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate has shown promise as a precursor for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting potential applications in areas such as anti-inflammatory, anti-viral, or anti-cancer therapies. Researchers are exploring its interactions with various biological targets to uncover new mechanisms of action and identify potential lead compounds for further optimization.
The compound's stability under different environmental conditions is another critical factor that contributes to its utility in pharmaceutical applications. Studies have demonstrated that carbamate derivatives can exhibit remarkable stability under both acidic and basic conditions, making them suitable for formulation into diverse drug delivery systems. This stability ensures that the active pharmaceutical ingredient remains intact throughout storage and administration, thereby maintaining efficacy and safety.
Furthermore, the tert-butyl N-methyl-N-(2-methyl-1-oxohept-3-en-2-yl)carbamate compound may find utility in agrochemical applications beyond pharmaceuticals. Its structural features could be exploited to develop novel pesticides or herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. This dual functionality underscores the broad applicability of this class of compounds and highlights their importance in addressing global challenges related to health and agriculture.
As research continues to evolve, new methodologies for synthesizing and modifying carbamate derivatives will undoubtedly emerge. Advances in computational chemistry and machine learning are enabling researchers to predict and optimize reaction outcomes with unprecedented precision. These tools will be instrumental in accelerating the discovery and development of novel compounds like tert-butyl N-methyl-N-(2-methyl-1-octenol) derivatives, paving the way for innovative solutions in medicine and beyond.
In conclusion, the compound with CAS number 2229653-28-3 and product name tert-butyl N-methyl-N-(2-methyl-octenol) represents a significant advancement with far-reaching implications for pharmaceutical chemistry and related fields. Its unique structural features, reactivity patterns, and potential applications make it a valuable asset in drug discovery efforts worldwide. As research progresses, we can anticipate even greater insights into its capabilities and new ways to harness its potential for improving human health and well-being.
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